molecular formula C8H7NO4 B1303288 2-hydroxy-1-(3-nitrophenyl)ethanone CAS No. 72802-41-6

2-hydroxy-1-(3-nitrophenyl)ethanone

Cat. No.: B1303288
CAS No.: 72802-41-6
M. Wt: 181.15 g/mol
InChI Key: DQOFDYBDBHDTPG-UHFFFAOYSA-N
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Description

2-hydroxy-1-(3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is a derivative of acetophenone, where the phenyl ring is substituted with a nitro group at the meta position and a hydroxyl group at the alpha position. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone typically involves the nitration of acetophenone followed by hydroxylation. One common method is the nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting 3-nitroacetophenone is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The nitration and hydroxylation steps are optimized for high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution with various nucleophiles.

Major Products:

    Oxidation: 3-Nitrobenzoylformic acid or 3-nitrobenzaldehyde.

    Reduction: 2-Hydroxy-1-(3-aminophenyl)-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-1-(3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(3-nitrophenyl)ethanone and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

    2-Hydroxy-1-(4-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the para position.

    2-Hydroxy-1-(2-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the ortho position.

    3-Nitroacetophenone: Lacks the hydroxyl group at the alpha position.

Uniqueness: 2-hydroxy-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and biological activity. The meta position of the nitro group relative to the hydroxyl group allows for distinct chemical behavior compared to its ortho and para analogs.

Properties

IUPAC Name

2-hydroxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOFDYBDBHDTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377172
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-41-6
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of m-nitrophenacyl bromide with sodium acetate in ethanol gave m-nitrophenacyl alcohol. This was treated with dicyandiimide and HCl in aqueous methanol to give 2-guanidino4-(3-nitrophenyl)oxazole hydrochloride, m.p. 250°-251° C. The nitro residue was reduced with iron powder in acetic acid containing 10% v/v water to give 2-guanidino-4-(3-aminophenyl)oxazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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